molecular formula C9H6Cl2O2S B13204107 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride

3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride

Katalognummer: B13204107
Molekulargewicht: 249.11 g/mol
InChI-Schlüssel: HZRZVTYXUAXMMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₆Cl₂O₂S. It is a sulfonyl chloride derivative, characterized by the presence of a 4-chlorophenyl group attached to a prop-2-yne backbone, which is further connected to a sulfonyl chloride group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride typically involves the reaction of 4-chlorophenylacetylene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is conducted at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can produce alkanes .

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The alkyne group can participate in addition reactions, further expanding its reactivity profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Bromophenyl)prop-2-yne-1-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)prop-2-yne-1-sulfonyl chloride: Contains a methyl group instead of chlorine.

    3-(4-Nitrophenyl)prop-2-yne-1-sulfonyl chloride: Contains a nitro group instead of chlorine.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride lies in its specific reactivity due to the presence of the 4-chlorophenyl group. This group influences the compound’s electronic properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve .

Eigenschaften

Molekularformel

C9H6Cl2O2S

Molekulargewicht

249.11 g/mol

IUPAC-Name

3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride

InChI

InChI=1S/C9H6Cl2O2S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,7H2

InChI-Schlüssel

HZRZVTYXUAXMMF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#CCS(=O)(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.